molecular formula C11H9FN2O B13309487 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde

2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13309487
M. Wt: 204.20 g/mol
InChI Key: OEXBHRMEIJJCRJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a fluorinated benzaldehyde derivative bearing a 2-methylimidazole substituent at the ortho position relative to the aldehyde group. This compound combines the electronic effects of fluorine (electron-withdrawing) and the steric/coordination properties of the imidazole ring, making it a versatile intermediate in pharmaceutical and materials chemistry. The aldehyde functional group enables further derivatization via condensation or nucleophilic addition reactions, while the imidazole moiety may facilitate metal coordination or hydrogen bonding, as seen in related heterocyclic systems .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-6-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3

InChI Key

OEXBHRMEIJJCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions where an appropriate fluorinated benzaldehyde derivative is reacted with an imidazole precursor. The key step is the substitution of a fluorine atom on the benzaldehyde ring by the imidazole nitrogen, often facilitated by a base and a polar aprotic solvent under reflux conditions.

Specific Synthetic Procedure

A representative synthesis reported in the literature involves:

  • Reactants: 4-fluorobenzaldehyde (1 mmol), 2-methylimidazole (1 mmol), potassium carbonate (K2CO3, 1.2 mmol)
  • Solvent: Dimethylformamide (DMF)
  • Conditions: Reflux at 100–130 °C for 8–10 hours in a round-bottom flask with magnetic stirring
  • Workup: After cooling, the reaction mixture forms a solid, which is washed with ethyl acetate and water, separated, and evaporated to yield a light yellow solid. This solid is then recrystallized from methanol to give the pure this compound.

Reaction Scheme:

$$
\text{4-fluorobenzaldehyde} + \text{2-methylimidazole} \xrightarrow[\text{K}2\text{CO}3,\ \text{DMF}]{\text{Reflux, 8-10 h}} \text{this compound}
$$

This method leverages the nucleophilicity of the imidazole nitrogen to displace the fluorine atom ortho to the aldehyde group on the benzaldehyde ring.

Reaction Parameters and Yields

Parameter Details
Reactants ratio 1:1 (benzaldehyde:imidazole)
Base Potassium carbonate (1.2 equiv)
Solvent Dimethylformamide (DMF)
Temperature 100–130 °C
Reaction time 8–10 hours
Workup Extraction with EtOAc and water, recrystallization from methanol
Product appearance Dark yellow solid
Typical yield Moderate to good (literature suggests yields around 60-80%)

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution (S_NAr) where the imidazole nitrogen attacks the electron-deficient aromatic carbon bearing the fluorine substituent. The presence of the aldehyde group ortho to the fluorine atom activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Related Synthetic Strategies and Applications

Use as Intermediate for Further Derivatives

The synthesized this compound serves as an intermediate for preparing more complex heterocyclic compounds. For example, it can undergo multi-component condensation reactions with β-naphthol and urea or thiourea derivatives under microwave-assisted conditions to form dihydronaphtho[1,2-e]oxazine derivatives, which are biologically active.

Microwave-Assisted Multi-Component Synthesis (Contextual Example)

  • Step 1: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde as above.
  • Step 2: Condensation of this aldehyde with β-naphthol and urea or thiourea under microwave irradiation (medium power, 6 minutes) in methanol.
  • Outcome: Formation of 1-(4-(1H-imidazol-1-yl)phenyl)-1,2-dihydronaphtho[1,2-e]-3-thione or 3-one derivatives.

This illustrates the utility of the aldehyde compound in constructing biologically relevant heterocycles.

Summary Table of Preparation Method

Step Reactants Conditions Solvent Time Product Yield (%) Notes
1 4-fluorobenzaldehyde + 2-methylimidazole + K2CO3 Reflux 100–130 °C DMF 8–10 hours This compound 60–80 Nucleophilic aromatic substitution
2 This compound + β-naphthol + urea/thiourea Microwave irradiation, medium power Methanol 6 minutes Dihydronaphtho oxazine derivatives Moderate Multi-component condensation reaction

Research Findings and Analytical Characterization

  • The product this compound is characterized by standard spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and mass spectrometry.
  • The presence of the imidazole ring and fluorine substituent significantly influences the chemical reactivity and biological activity of the compound.
  • The fluorine atom ortho to the aldehyde facilitates nucleophilic substitution and potentially modulates binding interactions in biological systems.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzoic acid.

    Reduction: 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde:

Basic Information
this compound is a chemical compound with the molecular formula C11H9FN2OC_{11}H_9FN_2O . It has a molecular weight of 204.20 g/mol . Other names or identifiers for this compound include 1690765-60-6 and EN300-1292992 .

Structure and Identifiers
The compound's IUPAC name is 2-fluoro-6-(2-methylimidazol-1-yl)benzaldehyde .
Key identifiers include:

  • InChI: InChI=1S/C11H9FN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
  • InChIKey: OEXBHRMEIJJCRJ-UHFFFAOYSA-N
  • SMILES: CC1=NC=CN1C2=C(C(=CC=C2)F)C=O
  • CAS No.: 1690765-60-6

Availability and Offerings

This compound is available for purchase from chemical suppliers . BLD Pharm offers the compound and notes that it may require cold-chain transportation . They also indicate it may be temporarily out of stock .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context clues:

  • The broader class of compounds (benzaldehydes and imidazoles) has widespread applications in various fields .
  • Related compounds may be used as starting materials for synthesizing various useful compounds, including pharmaceuticals .
  • The presence of a fluorine atom can also influence the compound's properties and potential applications in medicinal chemistry .
  • Other documents refer to related compounds such as "2-Chloro-6-(2-methyl-1h-imidazol-1-yl)benzaldehyde" which may provide a starting point for researching potential applications .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde largely depends on its application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The fluoro group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related benzaldehyde and benzimidazole derivatives:

Compound Name Key Substituents Key Differences Biological/Chemical Relevance
2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde Fluorine (C2), 2-methylimidazole (C6), aldehyde Reference compound; aldehyde enables reactivity, fluorine enhances polarity. Potential ligand for metal complexes; precursor for drug candidates.
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole Fluorophenyl (C4), methyl (C6) Lacks aldehyde; benzoimidazole core instead of imidazole-benzaldehyde hybrid. Studied for metabolic stability in drug design .
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde Fluorine (C6), aldehyde (C2) Benzimidazole backbone; aldehyde at C2 vs. imidazole at C6 in the target compound. Structural analog with potential for bioactivity modulation .
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol Methoxy (C2), phenol (C6), methylbenzimidazole Phenolic hydroxyl and methoxy groups alter solubility and reactivity. Used in coordination chemistry due to N,O-donor sites .

Physicochemical Properties

  • Retention Behavior: Benzaldehyde derivatives exhibit moderate retention on ODS columns (capacity factor ~1.1 for benzaldehyde), influenced by fluorine’s polarity and imidazole’s basicity . The target compound may show similar chromatographic profiles but with increased retention due to the imidazole’s interaction with residual silanols.
  • Solubility: Fluorine and the aldehyde group enhance water solubility compared to non-fluorinated analogs (e.g., 2-methylimidazole derivatives), though the methyl group may offset this via hydrophobic effects.

Biological Activity

2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS Number: 1690765-60-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.

  • Molecular Formula : C₁₁H₉FN₂O
  • Molecular Weight : 204.20 g/mol
  • CAS Number : 1690765-60-6

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom at the 2-position of a benzaldehyde derivative, followed by the formation of an imidazole ring. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Antimicrobial Activity

Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains:

Compound Target Bacteria MIC (µg/mL)
Compound AE. coli0.0195
Compound BS. aureus0.0048
Compound CC. albicans0.039

These findings suggest that the imidazole moiety contributes significantly to the antibacterial activity, with variations in substituents affecting potency .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies involving structure-activity relationships (SAR) have highlighted that modifications at specific positions on the imidazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with fluorine substitutions have shown improved inhibition rates against fibroblast growth factor receptor (FGFR) signaling pathways:

Compound IC₅₀ (nM) Cell Line
Compound D15.0Cancer Xenografts
Compound E642.1Various Tumor Lines

This indicates that strategic modifications can lead to compounds with significant anticancer properties .

Study on Antitumor Activity

A notable study evaluated the antitumor effects of several imidazole derivatives, including this compound. The research demonstrated that these compounds could effectively inhibit tumor growth in xenograft models, showcasing their potential for further development as therapeutic agents .

SAR Analysis

A comprehensive SAR analysis conducted on related compounds revealed that:

  • The presence of a fluorine atom at the ortho position significantly enhances biological activity.
  • Substituents on the imidazole ring modulate both antibacterial and anticancer activities.

This analysis is crucial for guiding future synthetic efforts towards more potent derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 2-Fluoro-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde, and how can regioselectivity be controlled?

  • Methodology : The synthesis often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the imidazole moiety onto the fluorinated benzaldehyde scaffold. For regioselectivity, directing groups (e.g., pyrimidinyl) can be used to guide functionalization at the meta position of the benzaldehyde ring . Solvent-free conditions with Eaton’s reagent have been effective for similar fused imidazole derivatives, achieving yields >90% .

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodology : Use a combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS for structural confirmation. Melting point analysis (e.g., electrothermal apparatus) and TLC (silica gel with UV detection) are standard for purity assessment. For example, benzoimidazole derivatives with similar complexity were characterized with Rf\text{R}_f values (hexane:ethyl acetate) and HRMS .

Q. What computational methods are suitable for predicting electronic properties or reaction pathways?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). This approach was validated for imidazole derivatives to analyze electronic transitions and stability .

Advanced Research Questions

Q. How does the fluorinated benzaldehyde moiety influence catalytic applications, such as C–H functionalization?

  • Methodology : The fluorine atom enhances electron-withdrawing effects, improving coordination with transition metals (e.g., Ru or Pd) in catalytic cycles. The imidazole group can act as a directing group for meta-selective C–H activation, as demonstrated in pyrimidine-based TDGs (temporary directing groups) . Kinetic studies under inert atmospheres are recommended to assess catalytic efficiency.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H} NMR splitting patterns)?

  • Methodology : Re-examine reaction conditions for potential byproducts or tautomeric mixtures. For example, tautomerism in imidazole derivatives can lead to split signals; variable-temperature NMR or 2D-COSY experiments can clarify dynamic processes . Cross-validate with IR spectroscopy to confirm functional groups.

Q. How can solvent-free synthesis improve sustainability without compromising yield?

  • Methodology : Adopt microwave-assisted or mechanochemical approaches. A solvent-free Friedel-Crafts protocol using Eaton’s reagent achieved 90–96% yields for imidazo[2,1-b]thiazoles, reducing waste and reaction time . Monitor reaction progress via in-situ FTIR or Raman spectroscopy.

Q. What in-silico and in-vitro assays are suitable for screening biological activity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like EGFR or kinases, leveraging the compound’s planar aromatic structure for π-π stacking. Validate with in-vitro cytotoxicity assays (MTT or SRB) on cancer cell lines, using IC50_{50} values to quantify potency. Similar benzoimidazole derivatives showed sub-micromolar activity in EGFR inhibition studies .

Key Considerations for Researchers

  • Synthetic Challenges : Fluorine’s electronegativity may necessitate milder conditions to prevent decomposition.
  • Biological Relevance : Prioritize ADMET profiling early to assess drug-likeness (e.g., BBB permeability, CYP inhibition) .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) meticulously, as minor variations can significantly impact outcomes in heterocyclic chemistry.

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